ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a 1,2-dihydropyrimidine core substituted with a methyl group at position 6, an ethyl ester at position 5, and a sulfanyl-linked cyclohexylcarbamoyl methyl group at position 2. This structural motif is significant in medicinal chemistry due to the dihydropyrimidine scaffold’s association with antibacterial, antiviral, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 4-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-3-23-15(21)13-10(2)17-16(22)19-14(13)24-9-12(20)18-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,18,20)(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCJHJBPZISIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2CCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate leaving group on the pyrimidine ring.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, compounds of this nature can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyclohexylamino group and the pyrimidine ring are likely key features in its binding to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural differentiator is the cyclohexylcarbamoylmethyl sulfanyl group at position 3. Comparable compounds feature diverse substituents at this position, influencing physical properties, reactivity, and bioactivity:
Key Observations :
- Substituent Bulk and Polarity: The target compound’s cyclohexylcarbamoyl group introduces significant steric bulk and lipophilicity compared to aromatic (e.g., 4-cyanophenyl in ) or smaller substituents (e.g., methylsulfanyl in ).
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanophenyl group in compound 15 is electron-withdrawing, which could enhance antibacterial activity by increasing electrophilicity.
- Chalcogen Variations : Replacing sulfur with selenium (e.g., compound 2g ) increases atomic polarizability, which may enhance redox activity or metal-binding capacity.
Notes on Structural and Functional Implications
Synthetic Challenges : Introducing the cyclohexylcarbamoylmethyl sulfanyl group may require protective strategies for the sulfanyl moiety during coupling reactions, as seen in similar syntheses .
Thermal Stability : Higher melting points in selenium analogs (e.g., 2g ) suggest greater crystalline stability compared to sulfur-containing derivatives, though steric effects in the target compound could counteract this trend.
Biological Activity
Ethyl 4-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound within the dihydropyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexylcarbamoyl derivatives with 6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives. The reaction conditions often include the use of bases and solvents that facilitate the formation of the desired product through nucleophilic substitution reactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a series of pyrimidine derivatives were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus. These studies indicated that several derivatives displayed potent antibacterial activity, suggesting that modifications in the structure could enhance efficacy against resistant bacterial strains .
Antitumor Activity
Dihydropyrimidines have been recognized for their potential as antitumor agents. Research indicates that compounds in this class can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features such as the presence of sulfur atoms and specific substituents are believed to play a crucial role in enhancing their antitumor activity .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in crucial metabolic pathways. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions with biomolecules, which can disrupt normal cellular functions.
Case Studies
- Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited a minimum inhibitory concentration (MIC) against resistant E. coli strains as low as 15 µg/mL, highlighting their potential as effective antibacterial agents .
- Antitumor Properties : In vitro studies showed that certain dihydropyrimidine derivatives reduced the viability of cancer cell lines by over 70% at concentrations of 10 µM, indicating strong antitumor potential .
Data Tables
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antitumor Activity (%) |
|---|---|---|---|
| This compound | Structure | 15 | 70 |
| Ethyl 6-methyl-2-(benzylthio)-4-(phenyl)-1,4-dihydropyrimidine-5-carboxylate | Structure | 20 | 65 |
| Ethyl 2-(benzimidazolylmethylthio)-6-methyl-4-(phenyl)-1,4-dihydropyrimidine-5-carboxylate | Structure | 25 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
